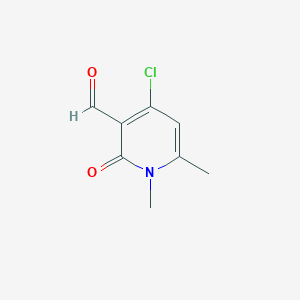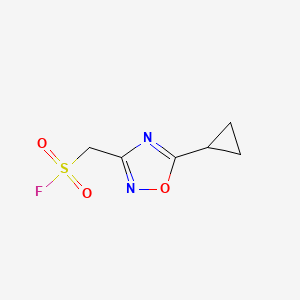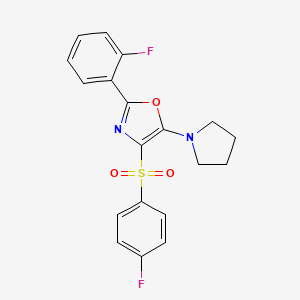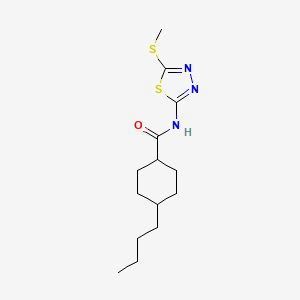![molecular formula C20H15Cl3O3S B2531019 1,1-Bis(4-chlorophenyl)-2-[(3-chlorophenyl)sulfonyl]-1-ethanol CAS No. 252026-80-5](/img/structure/B2531019.png)
1,1-Bis(4-chlorophenyl)-2-[(3-chlorophenyl)sulfonyl]-1-ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Bis(4-chlorophenyl)-2-[(3-chlorophenyl)sulfonyl]-1-ethanol is a complex organic compound characterized by the presence of multiple chlorophenyl and sulfonyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis(4-chlorophenyl)-2-[(3-chlorophenyl)sulfonyl]-1-ethanol typically involves the reaction of chlorophenyl derivatives with sulfonyl chlorides under controlled conditions. The process may include steps such as:
Formation of Intermediate Compounds: Initial reactions between chlorophenyl derivatives and sulfonyl chlorides to form intermediate compounds.
Addition of Ethanol: The addition of ethanol to the intermediate compounds under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods may be employed to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Bis(4-chlorophenyl)-2-[(3-chlorophenyl)sulfonyl]-1-ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions may yield corresponding alcohols or hydrocarbons.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as nucleophiles like amines or thiols.
Major Products Formed
Sulfone Derivatives: Formed through oxidation.
Alcohols or Hydrocarbons: Formed through reduction.
Substituted Derivatives: Formed through substitution reactions.
Applications De Recherche Scientifique
1,1-Bis(4-chlorophenyl)-2-[(3-chlorophenyl)sulfonyl]-1-ethanol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of high-performance materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of 1,1-Bis(4-chlorophenyl)-2-[(3-chlorophenyl)sulfonyl]-1-ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymatic activities.
Interacting with Receptors: Modulating receptor functions and signaling pathways.
Altering Cellular Processes: Affecting cellular metabolism and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(4-chlorophenyl) sulfone: A related compound with similar structural features.
4,4’-Diamino-diphenyl sulfone:
Uniqueness
1,1-Bis(4-chlorophenyl)-2-[(3-chlorophenyl)sulfonyl]-1-ethanol is unique due to its specific combination of chlorophenyl and sulfonyl groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a compound of significant interest in scientific research.
Propriétés
IUPAC Name |
1,1-bis(4-chlorophenyl)-2-(3-chlorophenyl)sulfonylethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl3O3S/c21-16-8-4-14(5-9-16)20(24,15-6-10-17(22)11-7-15)13-27(25,26)19-3-1-2-18(23)12-19/h1-12,24H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATNNJSDTVBYIJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)S(=O)(=O)CC(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)-N-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]pyrimidine-5-carboxamide](/img/structure/B2530936.png)





![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2,3-dimethoxybenzoate](/img/structure/B2530947.png)
![N-(2,6-dimethylphenyl)-N'-[(pyridin-2-yl)methyl]ethanediamide](/img/structure/B2530948.png)
![N-(2-ethoxyphenyl)-N'-[(1-methylpiperidin-4-yl)methyl]ethanediamide](/img/structure/B2530949.png)
![1-[4-[4-(3-Fluorophenyl)piperazine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2530955.png)
![N-(4-fluorobenzyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2530956.png)
![3-(2-methoxyethyl)-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2530957.png)


